What are the fundamental properties of hexamine dinitrate?
What are the fundamental properties of hexamine dinitrate?
An In-depth Technical Guide on the Core Properties of Hexamine Dinitrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexamine dinitrate (HDN), a dinitrate salt of hexamethylenetetramine, is a significant intermediate in the synthesis of high-energy materials, most notably RDX (Cyclotrimethylenetrinitramine). While possessing weak explosive properties itself, its role as a precursor makes a thorough understanding of its fundamental characteristics crucial for process optimization, safety, and the development of novel energetic materials. This technical guide provides a comprehensive overview of the core chemical, physical, and thermal properties of hexamine dinitrate, including detailed experimental protocols and visual representations of key processes.
Chemical and Physical Properties
Hexamine dinitrate is a white, crystalline solid derived from the nitration of hexamine. It is known to be hygroscopic, readily absorbing moisture from the atmosphere, which can impact its stability and handling. The compound is readily soluble in water; however, aqueous solutions can decompose upon standing, releasing formaldehyde. It is insoluble in several common organic solvents, including alcohol, ether, chloroform, and acetone.
Quantitative Data Summary
The following table summarizes the key quantitative properties of hexamine dinitrate compiled from various sources.
| Property | Value | Source |
| Molecular Formula | C₆H₁₄N₆O₆ | |
| Molecular Weight | 266.21 g/mol | |
| Melting Point | 170.5 °C (with decomposition) | |
| Decomposition Temperatures | Exothermic peaks at 174.0 °C and 200.5 °C | |
| Appearance | White crystalline solid | |
| Solubility (Water) | Readily soluble | |
| Solubility (Organic) | Insoluble in alcohol, ether, chloroform, acetone |
Synthesis of Hexamine Dinitrate
The standard synthesis of hexamine dinitrate involves the controlled nitration of hexamine using nitric acid. The reaction is exothermic, and careful temperature control is critical to ensure a high yield and prevent unwanted side reactions.
Experimental Protocol: Synthesis
The following protocol outlines a common laboratory-scale synthesis of hexamine dinitrate:
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Preparation of Hexamine Solution: Dissolve 10g of hexamine in 17.5 ml of distilled water.
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Preparation of Nitric Acid: In a separate reaction vessel, place 11.75 ml of 70% nitric acid (specific gravity = 1.4).
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Nitration: While maintaining the temperature of the nitric acid at approximately 15°C, add the hexamine solution dropwise with continuous stirring.
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Crystallization: After the addition is complete, cool the mixture to 5°C to facilitate the precipitation of hexamine dinitrate crystals.
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Isolation: Separate the crystalline product from the reaction mixture by filtration.
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Washing: Wash the collected crystals with cold 50% ethanol (B145695), followed by pure ethanol and then ether to remove residual acid and water.
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Drying: Dry the final product in a vacuum oven at 40°C. A yield of approximately 89% can be expected with this method.
Thermal Decomposition
The thermal behavior of hexamine dinitrate is a critical aspect of its characterization, particularly concerning its stability and potential hazards. Differential Scanning Calorimetry (DSC) analysis reveals an endothermic peak at approximately 170.5°C, corresponding to its melting point, which is immediately followed by two exothermic decomposition peaks at 174.0°C and 200.5°C. The main decomposition products are reported to be nitric acid and hexamine.
Analytical Characterization
A combination of analytical techniques is employed to confirm the identity and purity of synthesized hexamine dinitrate.
Experimental Protocol: Characterization
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Fourier-Transform Infrared Spectroscopy (FTIR): Acquire the IR spectrum of the sample. Characteristic transmittance bands for HDN include those for NO₂ deformation (around 642 cm⁻¹), NO stretching (around 860 cm⁻¹), O-NO₂ stretching (around 1274 cm⁻¹), and NO₂ stretching (in the range of 1312-1384 cm⁻¹). These peaks differentiate HDN from the starting hexamine.
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Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆) and acquire the proton NMR spectrum. The spectrum of HDN will show characteristic shifts for the methylene (B1212753) protons of the hexamine core.
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Liquid Chromatography-Mass Spectrometry (LC-MS): Employ LC-MS to determine the molecular weight and purity of the compound. The mass spectrum should show a peak corresponding to the molecular weight of hexamine dinitrate.
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Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TG/DTA): Perform thermal analysis to determine the melting point and decomposition temperatures, as described in the previous section.
